Cas no 895468-31-2 (N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide)

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)-
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- F2536-1723
- N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
- AKOS024657815
- SR-01000021370-1
- 895468-31-2
- SR-01000021370
-
- インチ: 1S/C17H17FN2O4S2/c1-17(2)7-12-15(13(21)8-17)25-16(19-12)20-14(22)9-26(23,24)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22)
- InChIKey: WPKUZTLBKWTBJT-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2CC(C)(C)CC(=O)C=2S1)(=O)CS(C1=CC=C(F)C=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 396.06137754g/mol
- どういたいしつりょう: 396.06137754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 669
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 130Ų
じっけんとくせい
- 密度みつど: 1.429±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.15±0.40(Predicted)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2536-1723-75mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2536-1723-4mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2536-1723-5mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2536-1723-2μmol |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2536-1723-20μmol |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2536-1723-10mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2536-1723-2mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2536-1723-5μmol |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2536-1723-40mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2536-1723-15mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |
895468-31-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
5. Back matter
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamideに関する追加情報
Introduction to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS No. 895468-31-2)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 895468-31-2, this compound represents a fascinating blend of structural complexity and potential biological activity. Its molecular structure incorporates elements that are highly relevant to contemporary drug discovery efforts, particularly in the quest to develop novel therapeutic agents.
The core structure of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is derived from a benzothiazole scaffold, which is well-known for its diverse pharmacological properties. Benzothiazole derivatives have been extensively studied due to their ability to interact with various biological targets, making them valuable candidates for the development of drugs targeting a wide range of diseases. The presence of the 4-fluorobenzenesulfonyl group further enhances the compound's potential by introducing fluorine atoms, which are often employed in medicinal chemistry to improve metabolic stability and binding affinity.
In recent years, there has been a surge in research focused on identifying and developing new compounds with benzothiazole cores. This interest is driven by the compound's versatility and its demonstrated efficacy in various preclinical studies. Specifically, derivatives of benzothiazole have shown promise in the treatment of infectious diseases, inflammation, and even certain types of cancer. The particular configuration of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide, with its unique substitution patterns and functional groups, positions it as a compelling candidate for further investigation.
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The benzothiazole core is typically synthesized through cyclization reactions involving appropriate precursors. Subsequent modifications involve introducing the 4-fluorobenzenesulfonyl group and other substituents at specific positions on the ring system. This process demands expertise in organic synthesis and an understanding of the electronic properties of the molecules involved.
The introduction of fluorine atoms into pharmaceutical compounds is a well-established strategy to enhance their pharmacokinetic properties. Fluorine can influence metabolic pathways by increasing lipophilicity and reducing susceptibility to enzymatic degradation. In the case of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide, the fluorine atom in the 4-fluorobenzenesulfonyl group is expected to play a crucial role in determining its overall biological activity and pharmacological profile.
Evidence from recent studies suggests that benzothiazole derivatives can modulate various biological pathways by interacting with proteins and enzymes involved in disease processes. For instance, some benzothiazole compounds have been found to inhibit kinases and other enzymes that are overactive in certain types of cancer. Additionally, these derivatives have shown anti-inflammatory properties by interacting with cytokine pathways and reducing inflammatory responses. The specific arrangement of functional groups in N-(5,5-dimethyl-7-oxyo 4 , 5 , 6 , 7 -tetrahydro -1 , 3 -benzothiazol -2 -yl strong >)- ( 4 -fluorobenzenesulfonyl ) acetamide may confer similar or even enhanced biological activities.
The potential therapeutic applications of N-(5 , 5 -dimethyl -7 -oxo -4 , 5 , 6 , 7 -tetrahydro -1 , 3 -benzothiazol -2 -yl strong >)- ( 4 -fluorobenzenesulfonyl ) acetamide are still being explored through preclinical research. Initial studies have hinted at its potential efficacy against certain enzymatic targets that are implicated in metabolic disorders. Furthermore , the compound's structural features may make it useful in developing treatments for neurological disorders where benzothiazole derivatives have shown promise . The precise mechanism of action will depend on how it interacts with biological targets at the molecular level.
In conclusion , N-(< strong > 5 , 5 -dimethyl -7 -oxo -4 , 5 , 6 , 7 -tetrahydro -1 , 3 -benzothiazol strong >)- ( < strong > 4 strong >)fluorobenzenesulfonyl ) acetamide (CAS No . < strong > 895468 strong >) represents an exciting advancement in pharmaceutical chemistry . Its unique structure and functional groups position it as a promising candidate for further development into novel therapeutic agents . As research continues to uncover new applications for benzothiazole derivatives , this compound is likely to play an important role in addressing some of today's most pressing medical challenges . The combination of academic rigor and innovative design inherent in its synthesis underscores its significance as a tool for advancing drug discovery efforts worldwide . Through continued exploration , we can hope to unlock new possibilities for improving human health with this remarkable chemical entity .
895468-31-2 (N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide) 関連製品
- 1015846-52-2((1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine)
- 1599151-98-0(11-oxatricyclo6.2.1.0,2,7undeca-2(7),3,5-triene-3-sulfonyl chloride)
- 1049731-90-9((3'-methyl-3-biphenylyl)amine hydrochloride)
- 895468-31-2(N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide)
- 1803585-23-0(2-(Pyridin-4-ylmethyl)aminoacetic Acid Dihydrochloride)
- 1341506-54-4(1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol)
- 5651-47-8(3-Isopropylbenzoic acid)
- 2171747-24-1(tert-butyl N-{5-(pyrrolidin-1-yl)piperidin-2-ylmethyl}carbamate)
- 953735-82-5(2-(Cyclohexyloxy)pyridin-4-ylmethylamine)
- 2171673-54-2(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxo-4-4-(trifluoromethyl)piperidin-1-ylbutanoic acid)




